MYCi361
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Overview
Description
MYCi361, also known as NUCC-0196361, is a small-molecule inhibitor that targets the MYC protein. MYC is a transcription factor involved in regulating essential cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis. Overexpression of MYC is frequently observed in various cancers, making it a significant target for cancer therapy .
Mechanism of Action
Target of Action
MYCi361 primarily targets the c-Myc protein , a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and death . c-Myc is frequently dysregulated in many human cancers and is involved in up to 70% of all human cancers .
Mode of Action
This compound binds directly to c-Myc, disrupting the formation of c-Myc/Max dimers, which are essential for the transcriptional activity of c-Myc . This disruption leads to the inhibition of c-Myc’s function .
Biochemical Pathways
The disruption of c-Myc/Max dimers by this compound enhances the phosphorylation of c-Myc on threonine-58 . This increased phosphorylation triggers the proteasome-mediated degradation of c-Myc . The degradation of c-Myc leads to the impairment of c-Myc-driven gene expression, affecting various cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis .
Pharmacokinetics
This compound has shown promising pharmacokinetic properties. It has a high plasma concentration, a long half-life, and improved tumor penetration . These properties contribute to its bioavailability and efficacy in vivo .
Result of Action
The action of this compound leads to the suppression of tumor growth . By inhibiting c-Myc, this compound impairs the proliferation of tumor cells and induces their death . In addition, this compound treatment has been observed to increase tumor immune cell infiltration .
Action Environment
The efficacy and stability of this compound can be influenced by the tumor immune microenvironment. This compound treatment has been shown to modulate the tumor immune microenvironment by increasing the expression of the immune-checkpoint protein PD-L1 . This modulation provides a rationale for combining this compound with anti–PD-1/PD-L1 therapy to enhance antitumor efficacy .
Biochemical Analysis
Biochemical Properties
MYCi361 binds directly to MYC, inhibiting its function and promoting its degradation by enhancing GSK3β–mediated phosphorylation . The Kd of this compound for binding to MYC is 3.2 μM .
Cellular Effects
This compound has been shown to suppress tumor growth in various types of cells . It influences cell function by disrupting MYC/MAX complexes, promoting MYC T58 phosphorylation, and consequently increasing proteasome-mediated MYC degradation . This leads to the impairment of MYC-driven gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to MYC, disrupting MYC/MAX heterodimerization, and enhancing MYC degradation . This results in the impairment of MYC-driven gene expression .
Temporal Effects in Laboratory Settings
This compound has shown evidence of in vivo toxicity, which may include on-target and off-target effects . An improved analog, MYCi975, showed remarkable tolerability .
Dosage Effects in Animal Models
This compound has demonstrated significant anti-tumor efficacy in mice . It has a narrow therapeutic index, indicating that the effects of the product vary with different dosages .
Metabolic Pathways
MYC, the target of this compound, is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis . Therefore, this compound likely impacts these metabolic pathways.
Subcellular Localization
Since this compound targets MYC, a nuclear protein, it is likely that this compound also localizes to the nucleus to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MYCi361 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically supplied as a powder with a purity of ≥ 98% by High-Performance Liquid Chromatography (HPLC). It is stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: MYCi361 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
MYCi361 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study MYC function and its role in cellular processes.
Biology: Investigates the biological pathways regulated by MYC and its impact on cell proliferation and apoptosis.
Medicine: Explores its potential as a therapeutic agent for treating MYC-driven cancers.
Industry: Utilized in the development of new cancer therapies and as a tool for drug discovery.
Comparison with Similar Compounds
MYCi975: An improved analog of MYCi361 with better tolerability and efficacy.
10074-G5: Another small-molecule inhibitor targeting the MYC protein.
10074-A4: Similar to 10074-G5, it inhibits MYC by binding to a specific region of the protein.
JKY-2-169: A small-molecule inhibitor that targets MYC.
7594-0035: Another compound that binds to the MYC protein.
Uniqueness of this compound: this compound is unique due to its ability to enhance MYC phosphorylation and promote its degradation, leading to effective suppression of tumor growth. Its combination with anti-PD1 immunotherapy has shown promising results in enhancing antitumor efficacy .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLCWLSEYDDTCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF9N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?
A1: this compound acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, this compound promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []
Q2: How does this compound treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?
A2: Research shows that this compound treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, this compound treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that this compound treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.
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